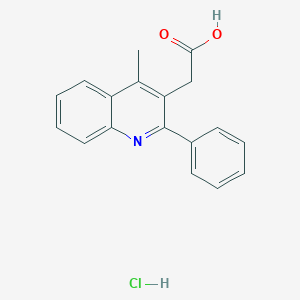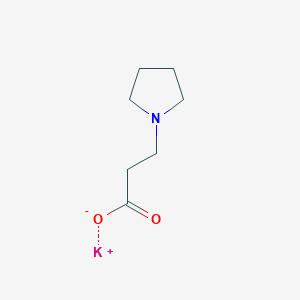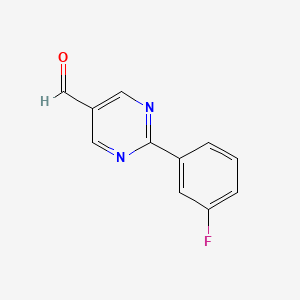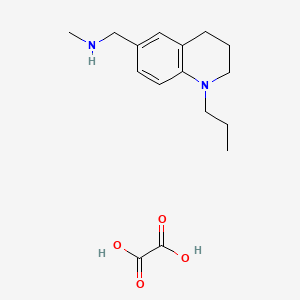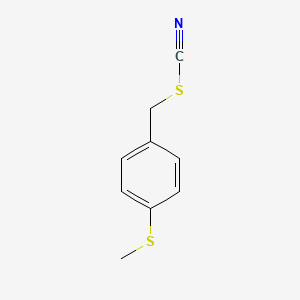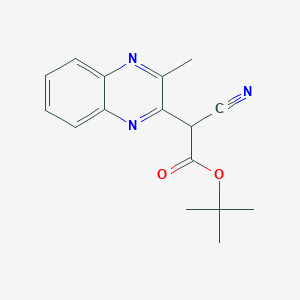
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
Übersicht
Beschreibung
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is a biochemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate consists of 16 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate has a predicted boiling point of approximately 418.3 °C at 760 mmHg and a predicted density of approximately 1.2 g/cm^3 . The refractive index is predicted to be n 20D 1.58 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoxaline Derivatives
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate serves as a pivotal intermediate in the synthesis of various quinoxaline derivatives. These compounds are essential in the development of bioactive natural products and synthetic drugs. A notable study reported the efficient preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, highlighting the compound's utility in synthesizing quinoxaline derivatives with potential biological activities (Xie et al., 2019).
Alternative Catalysts in Organic Reactions
In the realm of organic synthesis, tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate plays a role as a starting material or reagent in various reactions. For example, tert-butyl perbenzoate, closely related to tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate, was identified as an alternative to benzoquinone for room-temperature Fujiwara-Moritani reactions, indicating the utility of tert-butyl derivatives in facilitating organic transformations under milder conditions (Liu & Hii, 2011).
Synthesis of Cyclopropanone Acetals
The compound has also found use in the synthesis of cyclopropanone acetals, which are key intermediates in the production of various chemical entities. A study highlighted the use of a tert-butoxy derivative in the practical synthesis of cysteine proteinase inhibitors, underscoring the importance of tert-butyl derivatives in synthesizing biologically relevant molecules (Sakaki & Ando, 2007).
Liquid- and Solid-Phase Synthesis of Quinoxalines
Furthermore, tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate and its derivatives have been used in the liquid- and solid-phase synthesis of quinoxalines, demonstrating the compound's versatility in synthetic chemistry. The ability to react with aromatic 1,2-diamines to yield 3-methylquinoxaline-2-carboxylates both in solution and on solid support highlights its utility in diversifying synthetic strategies (Attanasi et al., 2001).
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(9-17)15(20)21-16(2,3)4)19-13-8-6-5-7-12(13)18-10/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWYSZANLFTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
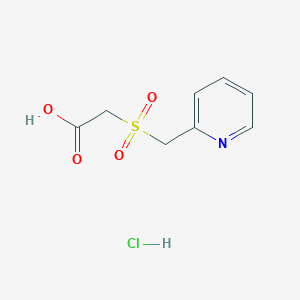

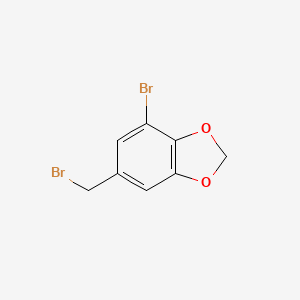
![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)
